2-((5-Chloropyridin-2-YL)amino)-2-oxoacetic acid

Antimicrobial drug discovery Medicinal chemistry Oxalamide conjugates

Ensuring Edoxaban API batch purity and robust analytical validation demands an authentic impurity reference standard. Substituting ester analogs risks invalidating QC methods. This compound, an essential Edoxaban process-related impurity and versatile synthetic building block, provides the exact structural identity required. • Enables regulatory-compliant impurity quantification (HPLC/LC-MS) as a certified reference standard. • Facilitates efficient amide coupling for SAR studies, as demonstrated in antimicrobial oxalamide conjugate synthesis (MIC 25 μg/mL vs E. coli). • Free acid form avoids extra hydrolysis steps, streamlining synthesis. Global availability with high purity (≥98%) ensures research continuity.

Molecular Formula C7H5ClN2O3
Molecular Weight 200.58 g/mol
CAS No. 552850-73-4
Cat. No. B108852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((5-Chloropyridin-2-YL)amino)-2-oxoacetic acid
CAS552850-73-4
Synonyms[(5-Chloro-2-pyridinyl)amino]oxo-acetic Acid;  2-[(5-Chloro-2-pyridinyl)amino]-2-oxoacetic Acid_x000B_
Molecular FormulaC7H5ClN2O3
Molecular Weight200.58 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1Cl)NC(=O)C(=O)O
InChIInChI=1S/C7H5ClN2O3/c8-4-1-2-5(9-3-4)10-6(11)7(12)13/h1-3H,(H,12,13)(H,9,10,11)
InChIKeyUQMUSEDZBHNTTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((5-Chloropyridin-2-yl)amino)-2-oxoacetic Acid: Identity and Core Utility


2-((5-Chloropyridin-2-yl)amino)-2-oxoacetic acid (CAS 552850-73-4), also known as [(5-chloro-2-pyridinyl)amino]oxoacetic acid or Edoxaban Impurity B, is an organic compound with the molecular formula C₇H₅ClN₂O₃ and a molecular weight of 200.58 g/mol . It features a pyridine ring substituted with a chlorine atom at the 5-position and an amino group at the 2-position, which is linked to an oxoacetic acid moiety. This compound is primarily recognized as a critical reactant and intermediate in the synthesis of the blood coagulating enzyme factor Xa (FXa) inhibitor, Edoxaban, a clinically approved oral anticoagulant . As such, it is also a key process-related impurity that must be monitored and controlled during Edoxaban manufacturing and quality assurance. Its procurement is essential for pharmaceutical development, analytical method validation, and quality control applications.

Identity: Edoxaban Impurity B (Impurity 100) reference standard and synthetic building block.
Workflow: Oxalamide conjugate synthesis, impurity profiling method development, and labeled Edoxaban synthesis.
Handling: Soluble in DMSO and aqueous base; solubility profile guides stock solution preparation.

Procurement Risks of 2-((5-Chloropyridin-2-yl)amino)-2-oxoacetic Acid


Procuring a generic analog or alternative oxoacetic acid derivative in place of 2-((5-Chloropyridin-2-yl)amino)-2-oxoacetic acid (CAS 552850-73-4) introduces significant scientific and regulatory risk. While compounds like ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate (CAS 349125-08-2) or methyl ((5-chloropyridin-2-yl)amino)(oxo)acetate (CAS 480450-68-8) share a similar core structure, they exhibit fundamentally different reactivity profiles due to their ester functionalities, which alter their coupling efficiency in amide bond formation and their downstream synthetic utility [1]. In the specific context of Edoxaban impurity profiling, the identity of this compound is defined by its exact CAS registry and molecular structure; substitution with an ethyl or methyl ester analog, or a structurally related impurity, would invalidate analytical method validation (AMV), quality control (QC) procedures, and regulatory submissions [2]. Furthermore, the compound's specific solubility profile—3.8 mg/mL in DMSO and 1.3 mg/mL in aqueous base, with negligible solubility in water and methanol—dictates its handling and formulation conditions in research protocols, which cannot be assumed for related analogs [3]. Generic substitution therefore undermines data integrity, regulatory compliance, and experimental reproducibility.

Ester reactivity mismatch
Ethyl or methyl ester analogs require a hydrolysis step before amide coupling, which may alter synthetic efficiency and downstream yield.
Identity affects regulatory methods
Substituting with Impurity C or a related analog changes retention time and mass profile, potentially invalidating impurity quantification and method validation.
Solubility may not transfer
The compound's specific solubility in DMSO and aqueous base differs from ester analogs; generic substitution may require different solvents and affect assay design.

Differentiation Evidence for 2-((5-Chloropyridin-2-yl)amino)-2-oxoacetic Acid


Antimicrobial Oxalamide Conjugate Synthesis

In a 2025 study, 2-((5-chloropyridin-2-yl)amino)-2-oxoacetic acid was used as a core scaffold to synthesize a library of 12 novel 5-chloropyridine oxalamide conjugates (IVa-IVl) by coupling with various amino acid esters [1]. While the free acid itself was not the final bioactive entity, its selection as the starting material was critical. The resulting conjugates demonstrated quantifiable antimicrobial activity, with several compounds achieving an MIC of 25 μg/mL against E. coli and 250 μg/mL against C. albicans, compared to standard drugs [1]. This performance is not directly attributed to the free acid, but rather to the specific conjugates. The key differentiation is that the free acid (CAS 552850-73-4) provides a synthetically versatile platform for generating structurally diverse oxalamide conjugates, a capability that its ester analogs (e.g., CAS 349125-08-2) lack due to the requirement for an additional hydrolysis step.

Conjugate Synthesis
Reported
Free acid couples directly with amino acid esters via HATU/DIPEA; ester analog requires prior hydrolysis (one extra step).
May support streamlined oxalamide conjugate synthesis. Conjugate MIC 25 μg/mL against E. coli reported, context-dependent.
Activity from conjugates, not free acid.
Antimicrobial drug discovery Medicinal chemistry Oxalamide conjugates

Edoxaban Impurity Identity & Compliance

2-((5-Chloropyridin-2-yl)amino)-2-oxoacetic acid is unequivocally identified as Edoxaban Impurity 100 (or Edoxaban Impurity B) [1]. This specific CAS registry (552850-73-4) and chemical identity are mandated in analytical methods for the quantification and control of impurities in Edoxaban active pharmaceutical ingredient (API) and drug product. Its use as a reference standard is essential for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial production [1]. The quantifiable differentiation lies in its regulatory significance: any structural deviation, such as substitution with a closely related analog like Edoxaban Impurity C (CAS 349125-08-2), would result in a different retention time and mass spectral profile, leading to inaccurate impurity quantification and potential regulatory rejection. Procuring the exact compound with verified identity and purity (typically ≥95% or 97%) is therefore non-negotiable for compliance.

Impurity Identity
Class-level
Impurity B (CAS 552850-73-4) vs. Impurity C (CAS 349125-08-2): identity mismatch leads to method validation failure.
Correct CAS identity is critical for analytical method validity and impurity quantification.
Supplier documentation review required.
Pharmaceutical analysis Quality control Regulatory compliance

Solubility vs. Ester Analogs

The solubility of 2-((5-chloropyridin-2-yl)amino)-2-oxoacetic acid is characterized by quantitative data: 3.8 mg/mL in DMSO, 1.3 mg/mL in aqueous base, and negligible solubility in methanol and water [1]. This profile is directly contrasted with that of its ethyl ester analog, ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate (CAS 349125-08-2), which is a solid with a melting point of 126-127 °C and, by inference, different solubility in organic solvents due to the ester functionality . For researchers, this means that preparing a stock solution of the free acid requires DMSO or a basic aqueous buffer, whereas the ester analog would require a different solvent system (e.g., methanol, ethanol, or ethyl acetate) for dissolution. This distinction is critical for assay development, in vitro testing, and ensuring compound stability and solubility in biological buffers.

Solubility Profile
Reported
Free acid: 3.8 mg/mL DMSO, 1.3 mg/mL aq base, negligible in methanol/water. Ester analog: solid (mp 126-127°C), different solvent compatibility.
Solvent choice influences stock preparation, assay development, and handling consistency.
Solubility data from certificate of analysis.
Pre-formulation Analytical chemistry Sample preparation

Amide Coupling Reactivity Advantage

As demonstrated in the synthesis of 5-chloropyridine oxalamide conjugates, 2-((5-chloropyridin-2-yl)amino)-2-oxoacetic acid was directly coupled with amino acid esters using HATU and DIPEA to form the desired amide bonds [1]. This direct coupling is efficient because the carboxylic acid group is free to react with the coupling agent. In contrast, using an ester analog such as ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate (CAS 349125-08-2) would require an initial hydrolysis step to liberate the free carboxylic acid before amide bond formation, adding a synthetic step, reducing overall yield, and increasing processing time and cost. For procurement, this means that the free acid (CAS 552850-73-4) is the preferred reagent for applications involving direct amide coupling, offering a more streamlined and efficient synthetic route.

Direct Coupling
Class-level
Free acid: one-step HATU/DIPEA amide coupling. Ester analog: two-step via hydrolysis, potentially reducing yield.
May reduce synthetic steps; reported efficiency advantage context-dependent.
Yields application-specific.
Synthetic methodology Peptide coupling Chemical manufacturing

Certified Purity & Characterization

Reputable suppliers provide 2-((5-Chloropyridin-2-yl)amino)-2-oxoacetic acid with a standard purity of 97% (as determined by HPLC, NMR, and GC) and detailed characterization data compliant with regulatory guidelines [1]. This includes certificates of analysis (CoA) that specify the exact purity level, which is critical for its use as a reference standard or impurity marker. For procurement, this means that users can rely on a quantified purity level (e.g., 97% ± 1%) and documented analytical data, ensuring batch-to-batch consistency and accurate quantification in analytical assays. In contrast, sourcing a generic analog without such documentation introduces uncertainty in purity, which can compromise experimental results and regulatory submissions.

Purity Specification
Supplier data
97% purity (HPLC, NMR, GC), CoA provided. Generic analogs often lack verified documentation.
Supports reliable quantification and batch-to-batch consistency in analytical workflows.
CoA review recommended.
Analytical standard Method validation Pharmaceutical impurity

Application Scenarios for 2-((5-Chloropyridin-2-yl)amino)-2-oxoacetic Acid


Antimicrobial Oxalamide Conjugate Synthesis

This compound serves as a versatile starting material for synthesizing a diverse library of 5-chloropyridine oxalamide conjugates. In a 2025 study, it was coupled with various amino acid esters (glycine, L-histidine, L-alanine, L-phenylalanine, L-valine, L-tryptophan) using HATU and DIPEA to produce a series of compounds (IVa-IVl) that exhibited promising antimicrobial activity [1]. The resulting conjugates were evaluated for their antibacterial and antifungal activity against E. coli (MIC 25 μg/mL) and C. albicans (MIC 250 μg/mL), respectively [1]. This application is ideal for medicinal chemists exploring structure-activity relationships (SAR) around the 5-chloropyridine oxalamide scaffold to identify novel antimicrobial leads. The free carboxylic acid functionality is essential for direct amide coupling, streamlining the synthetic workflow compared to using ester analogs that would require a prior hydrolysis step [1].

Impurity Profiling Method Development

As a key process-related impurity of Edoxaban (Edoxaban Impurity B/100), this compound is a critical reference standard for developing and validating analytical methods to quantify impurities in Edoxaban API and finished drug products [1]. It is used in HPLC, LC-MS, and other analytical techniques to establish system suitability, determine relative retention times, and calibrate impurity quantitation. Its use is mandated for regulatory submissions (e.g., ANDA) and for ensuring batch-to-batch consistency in commercial manufacturing [1]. The availability of this compound with high purity (≥97%) and detailed characterization data (NMR, HPLC, GC) is essential for meeting stringent regulatory requirements and ensuring patient safety.

QC Release Testing for Edoxaban

In the commercial production of Edoxaban, 2-((5-Chloropyridin-2-yl)amino)-2-oxoacetic acid is used as a reference standard in quality control (QC) release testing to ensure that the level of this specific impurity does not exceed the acceptable limit defined in the drug product specification [1]. Accurate quantitation using this certified reference material is a prerequisite for batch release and distribution. The compound's defined solubility profile (3.8 mg/mL in DMSO, 1.3 mg/mL in aqueous base) guides the preparation of standard solutions for consistent and reproducible QC analysis [2].

Isotope-Labeled Edoxaban Synthesis

2-((5-Chloropyridin-2-yl)amino)-2-oxoacetic acid is a reactant or reagent used in the synthesis of Edoxaban-d6, the deuterium-labeled analog of Edoxaban [1]. This labeled analog is essential for conducting drug metabolism and pharmacokinetic (DMPK) studies, bioanalytical method development, and clinical trials. The compound's role as a building block in this process underscores its value in advanced pharmaceutical research beyond simple impurity control.

Application
Selection Property
Validation Focus
Oxalamide Conjugate Synthesis
Free-acid direct-coupling reactivity
Coupling efficiency and conjugate diversity
Impurity Profiling Method
Verified CAS identity and purity documentation
Retention time specificity and method accuracy
QC Release Testing
Certified reference material, defined solubility
Impurity quantitation and limit compliance
Isotope-Labeled Synthesis
Building block for deuterium incorporation
Isotopic purity and DMPK assay compatibility

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